N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2-chlorophenyl)ethanediamide
Description
N'-(2-{[1,1'-Biphenyl]-4-yl}-2-hydroxypropyl)-N-(2-chlorophenyl)ethanediamide is a synthetic organic compound featuring an ethanediamide (oxamide) backbone linking two distinct aromatic moieties. The first substituent is a 2-hydroxypropyl group attached to a biphenyl-4-yl ring, while the second is a 2-chlorophenyl group. The ethanediamide linker provides two amide functionalities, enhancing hydrogen-bonding capacity compared to single-amide analogs. While specific data for this compound are absent in the provided evidence, its structural analogs (e.g., VM-series compounds, benzothiophene derivatives) offer insights into its likely behavior .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-23(29,18-13-11-17(12-14-18)16-7-3-2-4-8-16)15-25-21(27)22(28)26-20-10-6-5-9-19(20)24/h2-14,29H,15H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLORYAZWPEENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The target compound shares key structural motifs with several analogs documented in the literature:
Key Observations :
- Ethanediamide vs. Carboxamido Nitrate : The ethanediamide backbone in the target and compound allows for dual hydrogen-bonding sites, unlike VM-series carboxamido nitrates, which feature a single amide and nitrate ester group .
- Substituent Effects: The 2-chlorophenyl group in the target is moderately electron-withdrawing, contrasting with VM-9’s stronger electron-withdrawing nitro group and VM-10’s electron-donating hydroxyl group. ’s dimethylamino group (strong electron donor) may enhance solubility compared to the target’s chloro substituent .
Physicochemical Properties
Data from structurally related compounds highlight trends in melting points, yields, and spectral characteristics:
Notes:
- Melting Points : VM-9’s nitro group correlates with a higher m.p. (160–162°C) compared to VM-10’s hydroxyl (138–140°C), likely due to stronger intermolecular forces .
- Yields : VM-9’s higher yield (71.08%) suggests favorable synthetic conditions for nitro-substituted analogs .
- Spectral Data : The target’s ethanediamide IR bands may resemble ’s compound, with peaks near 1700 cm⁻¹ (C=O stretch) .
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